molecular formula C17H13ClN2O2 B15085144 1-(3-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde CAS No. 618098-67-2

1-(3-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B15085144
CAS No.: 618098-67-2
M. Wt: 312.7 g/mol
InChI Key: NTBYMFYGYKKYLM-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde is an organic compound that belongs to the class of pyrazoles It is characterized by the presence of a pyrazole ring substituted with a 3-chlorophenyl group and a 4-methoxyphenyl group, along with an aldehyde functional group at the 4-position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.

    Substitution reactions: The pyrazole ring is then subjected to substitution reactions to introduce the 3-chlorophenyl and 4-methoxyphenyl groups. This can be done using appropriate aryl halides and a base in a nucleophilic aromatic substitution reaction.

    Formylation: The final step involves the introduction of the aldehyde group at the 4-position of the pyrazole ring. This can be achieved through a Vilsmeier-Haack reaction using DMF and POCl3.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation

Major Products:

    Oxidation: 1-(3-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid

    Reduction: 1-(3-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-methanol

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

1-(3-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.

    Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of the target protein.

Comparison with Similar Compounds

  • 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde
  • 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde
  • 1-(3-Chlorophenyl)-3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde

Comparison: 1-(3-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde is unique due to the presence of both the 3-chlorophenyl and 4-methoxyphenyl groups, which impart distinct electronic and steric properties. These properties can influence its reactivity and binding affinity in biological systems, making it a valuable compound for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

618098-67-2

Molecular Formula

C17H13ClN2O2

Molecular Weight

312.7 g/mol

IUPAC Name

1-(3-chlorophenyl)-3-(4-methoxyphenyl)pyrazole-4-carbaldehyde

InChI

InChI=1S/C17H13ClN2O2/c1-22-16-7-5-12(6-8-16)17-13(11-21)10-20(19-17)15-4-2-3-14(18)9-15/h2-11H,1H3

InChI Key

NTBYMFYGYKKYLM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C=C2C=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

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